molecular formula C18H21NO3 B3028126 4-Isobutyramidonaphthalen-1-yl isobutyrate CAS No. 1624260-34-9

4-Isobutyramidonaphthalen-1-yl isobutyrate

Cat. No.: B3028126
CAS No.: 1624260-34-9
M. Wt: 299.4
InChI Key: DRRZVYQAUIFWOU-UHFFFAOYSA-N
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Description

4-Isobutyramidonaphthalen-1-yl isobutyrate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with an isobutyramido group and an isobutyrate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyramidonaphthalen-1-yl isobutyrate typically involves the esterification of 4-isobutyramidonaphthalene with isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyramidonaphthalen-1-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives of the compound .

Scientific Research Applications

4-Isobutyramidonaphthalen-1-yl isobutyrate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isobutyramidonaphthalen-1-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Isobutyramidonaphthalen-1-yl isobutyrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-(2-methylpropanoylamino)naphthalen-1-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11(2)17(20)19-15-9-10-16(22-18(21)12(3)4)14-8-6-5-7-13(14)15/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRZVYQAUIFWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C2=CC=CC=C21)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167391
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-34-9
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methyl-1-oxopropyl)amino]-1-naphthalenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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